molecular formula C11H12N2O2S B7728675 2-(4-ethoxyanilino)-1,3-thiazol-4-one

2-(4-ethoxyanilino)-1,3-thiazol-4-one

Cat. No.: B7728675
M. Wt: 236.29 g/mol
InChI Key: XOAGWHBBYSSMOR-UHFFFAOYSA-N
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Description

2-(4-ethoxyanilino)-1,3-thiazol-4-one is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 4-ethoxyanilino group and at the 4-position with a ketone. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-ethoxyanilino)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)12-11-13-10(14)7-16-11/h3-6H,2,7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAGWHBBYSSMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyanilino)-1,3-thiazol-4-one typically involves the condensation of 4-ethoxyaniline with a thiazole derivative. One common method involves the reaction of 4-ethoxyaniline with 2-bromo-1-phenylethan-1-one in the presence of thiourea in ethanol . This reaction proceeds under reflux conditions to yield the desired thiazole compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyanilino)-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The ethoxyanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

2-(4-Ethoxyanilino)-1,3-thiazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyanilino)-1,3-thiazol-4-one involves its interaction with biological targets, such as enzymes or receptors. The ethoxyanilino group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The primary structural variations among thiazol-4-one derivatives lie in the substituents on the anilino group and the thiazole ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Thiazol-4-one Derivatives
Compound Name Substituents Molecular Formula Molecular Weight XLogP3* Polar Surface Area (Ų)*
2-(4-ethoxyanilino)-1,3-thiazol-4-one 4-ethoxy anilino C₁₁H₁₁N₂O₂S 235.28 ~2.5 ~55.2
5-[(3-chlorophenyl)methyl]-2-(4-fluoroanilino)-1,3-thiazol-4-one 4-fluoroanilino, 3-chlorophenylmethyl C₁₇H₁₃ClFN₂OS 362.81 ~4.0 ~66.5
2-(naphthalen-1-ylamino)-1,3-thiazol-4-one 1-naphthylamino C₁₃H₁₀N₂OS 242.29 ~3.2 ~55.2
(E)-3-(4-methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one 4-methoxyanilino, phenyl, methyl C₂₀H₁₈N₂O₂S 350.43 ~3.8 ~58.6

*XLogP3 and polar surface area values are estimated based on analogs (e.g., ).

Impact of Substituents

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in this compound is electron-donating, which may stabilize the anilino moiety through resonance, contrasting with the electron-withdrawing fluoro group in the 4-fluoroanilino analog .

Solubility and Stability

  • The ethoxy group in this compound moderately increases lipophilicity (XLogP3 ~2.5) compared to unsubstituted analogs but less so than chlorophenylmethyl (XLogP3 ~4.0) or naphthyl (XLogP3 ~3.2) derivatives .
  • Polar surface area (~55.2 Ų) suggests moderate solubility in polar solvents, whereas bulkier analogs (e.g., ) may exhibit reduced solubility.

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